molecular formula C20H26ClN5O3 B2568756 N-(2-chlorophenyl)-3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide CAS No. 2176152-37-5

N-(2-chlorophenyl)-3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide

Cat. No. B2568756
CAS RN: 2176152-37-5
M. Wt: 419.91
InChI Key: SCMHCDYEHIXUTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H26ClN5O3 and its molecular weight is 419.91. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorophenyl)-3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorophenyl)-3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Development and Synthesis

One significant area of application for this compound is in the development and synthesis of pharmaceuticals. Research efforts have led to the development of enantioselective processes for the preparation of CGRP receptor inhibitors, showcasing a potent application in treating conditions such as migraines. A study outlines a convergent, stereoselective, and economical synthesis of a related compound, highlighting the potential for large-scale drug production (Cann et al., 2012).

Antimicrobial Activity

Investigations into antimicrobial properties have led to the synthesis of new derivatives with promising applications. For instance, the synthesis of pyridine derivatives and their evaluation for antimicrobial activity against various bacterial and fungal strains have been reported, demonstrating the compound's potential in combating microbial infections (Patel, Agravat, & Shaikh, 2011). Further studies on the antimicrobial activities of novel 1,2,4-triazole derivatives add to the evidence of the compound's relevance in developing new antimicrobial agents (Bektaş et al., 2007).

Molecular Interaction Studies

Research on the molecular interaction of related compounds with specific receptors, such as the CB1 cannabinoid receptor, sheds light on the detailed mechanisms of action and potential therapeutic applications. Studies involving molecular docking and conformational analyses provide insights into the structural requirements for receptor binding and activity, informing the design of receptor-specific drugs (Shim et al., 2002).

Synthesis of Novel Compounds

The compound's framework serves as a basis for synthesizing a variety of novel compounds with potential therapeutic applications. Research into the synthesis of ordered polymers, for instance, highlights the versatility of similar structures in creating materials with specific properties, which could have implications in drug delivery systems (Yu, Seino, & Ueda, 1999).

Anticancer and Antituberculosis Studies

Further applications are seen in the synthesis of derivatives for anticancer and antituberculosis studies. Compounds exhibiting significant activity against specific cancer cell lines and tuberculosis bacteria underscore the potential for developing targeted treatments based on this chemical structure (Mallikarjuna, Padmashali, & Sandeep, 2014).

properties

IUPAC Name

N-(2-chlorophenyl)-3-[4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-1,2,4-triazol-3-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN5O3/c1-29-12-11-25-20(28)26(15-8-9-15)18(23-25)14-5-4-10-24(13-14)19(27)22-17-7-3-2-6-16(17)21/h2-3,6-7,14-15H,4-5,8-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMHCDYEHIXUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)NC3=CC=CC=C3Cl)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-3-[4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.